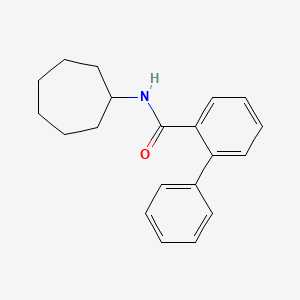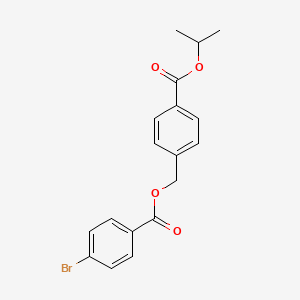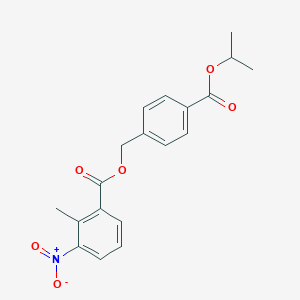
N-cycloheptyl-2-biphenylcarboxamide
説明
N-cycloheptyl-2-biphenylcarboxamide, also known as LY2874455, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) pathway. This pathway plays a crucial role in cell growth and differentiation, and its dysregulation has been implicated in various types of cancer. LY2874455 has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for cancer therapy.
作用機序
N-cycloheptyl-2-biphenylcarboxamide works by inhibiting the activity of FGFR, which is a receptor tyrosine kinase that plays a key role in cell growth and differentiation. FGFR is overexpressed in many types of cancer, and its dysregulation has been implicated in tumor growth and progression. By inhibiting FGFR, this compound blocks the downstream signaling pathways that promote tumor cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical studies, with minimal toxicity to normal cells. In addition to its anti-tumor effects, this compound has also been shown to have anti-angiogenic effects, meaning it inhibits the growth of blood vessels that supply nutrients to tumors. This dual mechanism of action makes this compound a promising candidate for cancer therapy.
実験室実験の利点と制限
N-cycloheptyl-2-biphenylcarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a convenient tool for studying the FGFR pathway. This compound has also been shown to have potent and specific inhibitory activity against FGFR, making it a valuable tool for studying the role of FGFR in cancer.
One limitation of this compound is that it may not be effective against all types of cancer. FGFR is overexpressed in many types of cancer, but not all, so this compound may not be effective against cancers that do not rely on FGFR signaling. Additionally, this compound may have off-target effects that could complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on N-cycloheptyl-2-biphenylcarboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and progression. This compound has been shown to have synergistic effects with other anti-cancer agents, so combining this compound with other drugs could enhance its anti-tumor activity.
Another area of interest is the development of biomarkers that can predict response to this compound. FGFR expression levels may be a useful biomarker for predicting response to this compound, but additional biomarkers may be needed to identify patients who are most likely to benefit from this therapy.
Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. While preclinical studies have shown promising results, clinical trials are needed to determine whether this compound is a safe and effective therapy for cancer patients.
科学的研究の応用
N-cycloheptyl-2-biphenylcarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and gastric cancer. In these studies, this compound has been shown to inhibit tumor cell growth and induce apoptosis (programmed cell death). This compound has also been shown to have synergistic effects with other anti-cancer agents, such as paclitaxel and cisplatin.
特性
IUPAC Name |
N-cycloheptyl-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20(21-17-12-6-1-2-7-13-17)19-15-9-8-14-18(19)16-10-4-3-5-11-16/h3-5,8-11,14-15,17H,1-2,6-7,12-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYFCMNRCVMMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[({[(2-chlorophenoxy)acetyl]amino}carbonothioyl)amino]-2-methylbenzoic acid](/img/structure/B3536721.png)
![methyl {3-(4-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B3536743.png)
![3-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-nitrobenzamide](/img/structure/B3536749.png)

![3-[5-(3-methoxy-4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3536765.png)
![5-{4-[(4-chlorophenyl)thio]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3536773.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B3536776.png)
![2-[(4-methylphenyl)thio]-N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3536779.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B3536784.png)
![3-(2-fluorobenzyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B3536789.png)

![7-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-3-(2-furylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3536830.png)
![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B3536831.png)
